



Application Notes and Protocols for Studying Cellular Regeneration with CJC-1295

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Compound of Interest		
Compound Name:	CJC-1295	
Cat. No.:	B1424770	Get Quote

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Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with a modified 29-amino acid chain.[1] Its primary characteristic is an extended half-life and increased stability compared to endogenous GHRH, achieved through strategic amino acid substitutions that prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] CJC-1295 is often formulated with a Drug Affinity Complex (DAC), which allows it to covalently bind to serum albumin, further extending its half-life from approximately 30 minutes (without DAC) to 6-8 days (with DAC).[2] By stimulating the pituitary gland to release Growth Hormone (GH) in a pulsatile manner that mimics natural physiological patterns, CJC-1295 subsequently increases systemic levels of Insulin-like Growth Factor-1 (IGF-1).[3] The GH/IGF-1 axis is a critical regulator of cellular growth, proliferation, and repair, making CJC-1295 a valuable tool for investigating cellular regeneration in various tissues.[4][5]

Mechanism of Action

CJC-1295 initiates its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the synthesis and release of GH. The downstream effects of elevated GH and IGF-1 levels are observed in various peripheral tissues, promoting cellular regeneration through several mechanisms:



- Stimulation of Satellite Cell Activation and Proliferation: In muscle tissue, the increased levels of GH and IGF-1 promote the activation and proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy.[1][6]
- Enhanced Collagen Synthesis: CJC-1295-induced GH and IGF-1 stimulate fibroblasts to increase the production of extracellular matrix proteins, most notably collagen, which is essential for the structural integrity and repair of connective tissues, skin, and tendons.[1][7]
 [8]
- Promotion of Cell Growth and Survival: The activation of the PI3K/Akt/mTOR signaling
 pathway, a downstream effector of IGF-1 receptor activation, plays a crucial role in promoting
 cell proliferation, survival, and protein synthesis, all of which are fundamental to tissue
 regeneration.[1][9]

Data Presentation

The following tables summarize quantitative data on the effects of **CJC-1295** and the subsequent increase in GH/IGF-1 on key markers of cellular regeneration.

Table 1: In Vivo Effects of CJC-1295 on GH and IGF-1 Levels

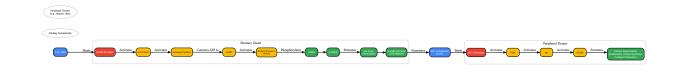
Parameter	Fold Increase (Range)	Duration of Effect	Reference
Mean Plasma GH	2 to 10-fold	≥ 6 days	[6][10][11][12]
Mean Plasma IGF-1	1.5 to 3-fold	9 to 11 days	[6][10][11][12]
Basal (Trough) GH	7.5-fold	Not Specified	[3]

Table 2: Effects of Elevated GH/IGF-1 (Induced by GHRH Analogs like **CJC-1295**) on Cellular Regeneration Markers



Tissue/Cell Type	Marker	Fold Increase	Reference
Tendon	Collagen I mRNA Expression	3.9-fold	[13]
Tendon	Collagen Protein Synthesis	1.3-fold	[13]
Muscle	Collagen I mRNA Expression	2.3-fold	[13]
Muscle	Collagen Protein Synthesis	5.8-fold	[13]

Signaling Pathways and Experimental Workflows CJC-1295 Signaling Pathway

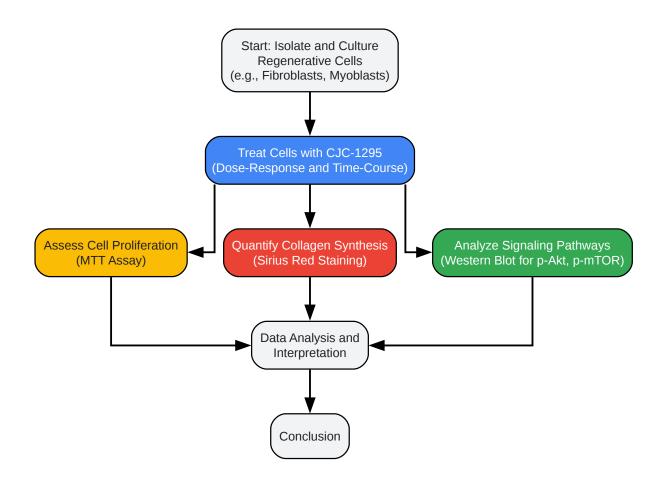


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Caption: CJC-1295 primary and secondary signaling pathways.



Experimental Workflow for In Vitro Cellular Regeneration Studies



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